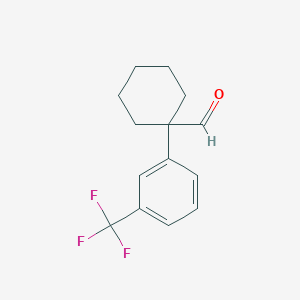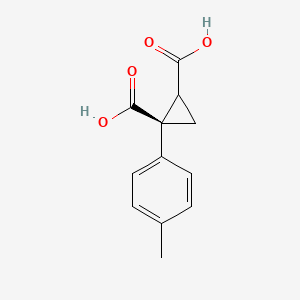
1-(3-(Trifluoromethyl)phenyl)cyclohexane-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Trifluoromethyl)phenyl)cyclohexane-carbaldehyde is an organic compound that features a cyclohexane ring substituted with a trifluoromethyl group and a phenyl group
Vorbereitungsmethoden
The synthesis of 1-(3-(Trifluoromethyl)phenyl)cyclohexane-carbaldehyde typically involves several steps. One common method includes the following steps:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions to ensure the selective introduction of the trifluoromethyl group.
Attachment of the phenyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Formation of the aldehyde group:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(3-(Trifluoromethyl)phenyl)cyclohexane-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often under specific conditions to ensure selectivity.
Addition: The aldehyde group can undergo addition reactions with nucleophiles, such as Grignard reagents, to form secondary alcohols.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, nickel, and other transition metals for coupling reactions.
Major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-(Trifluoromethyl)phenyl)cyclohexane-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)cyclohexane-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes and receptors, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
1-(3-(Trifluoromethyl)phenyl)cyclohexane-carbaldehyde can be compared with other similar compounds, such as:
1-(3-(Trifluoromethyl)phenyl)cyclohexane:
1-(3-(Trifluoromethyl)phenyl)cyclohexane-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, affecting its chemical properties and biological activity.
1-(3-(Trifluoromethyl)phenyl)cyclohexanol:
The uniqueness of this compound lies in its combination of a trifluoromethyl group, a phenyl group, and an aldehyde group, which together confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H15F3O |
|---|---|
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
1-[3-(trifluoromethyl)phenyl]cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C14H15F3O/c15-14(16,17)12-6-4-5-11(9-12)13(10-18)7-2-1-3-8-13/h4-6,9-10H,1-3,7-8H2 |
InChI-Schlüssel |
NULSCMDSVDGSJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C=O)C2=CC(=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-pyridin-2-ylacetamide](/img/structure/B14773223.png)



![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indol-3-ylacrylic acid](/img/structure/B14773244.png)
![5-Phenylethynyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B14773245.png)



![2-piperidin-4-yl-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B14773279.png)

![benzyl N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14773289.png)
![tert-butyl N-[1-(N-benzyloxycarbonylcarbamimidoyl)-2-oxo-3-piperidyl]carbamate](/img/structure/B14773296.png)

